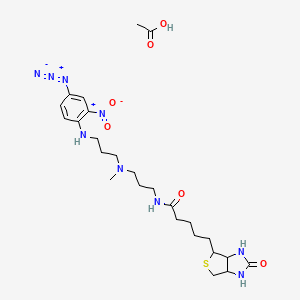

Photobiotin acetate salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N9O4S.C2H4O2/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22;1-2(3)4/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBLNTOMOSLSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N9O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is photobiotin acetate salt and how does it work?

Executive Summary

Photobiotin acetate salt (Biotin-{3-[3-(4-azido-2-nitroanilino)-N-methylpropylamino]propylamide} acetate salt) is a photo-activatable biotin analog used for the non-enzymatic labeling of nucleic acids (DNA/RNA) and proteins. Unlike enzymatic methods (e.g., nick translation or random priming) that rely on template-dependent polymerases, photobiotin utilizes aryl azide photochemistry to covalently link biotin to target molecules in a sequence-independent manner.

This guide details the chemical mechanism, provides a validated labeling protocol, and offers troubleshooting insights for researchers requiring rapid, scalable probe preparation for hybridization assays (Southern/Northern blotting, in situ hybridization).

Chemical Foundation & Mechanism of Action[2][3]

The core utility of photobiotin lies in its aryl azide functional group. This group is chemically inert under standard laboratory conditions (low light, room temperature) but becomes highly reactive upon exposure to strong visible light.

The Photochemical Cascade

Upon irradiation with high-intensity visible light (typically 350–480 nm), the aryl azide undergoes photolysis. The mechanism proceeds as follows:

-

Excitation & Nitrogen Release: The aryl azide absorbs a photon, expelling a molecule of nitrogen gas (

). -

Nitrene Formation: This generates an electron-deficient aryl nitrene intermediate. This nitrene exists in a singlet state (short-lived) or relaxes to a triplet state.

-

Insertion/Coupling:

-

C-H Insertion: The highly reactive nitrene can insert directly into Carbon-Hydrogen bonds of the nucleic acid bases or backbone.

-

Ring Expansion (Dehydroazepine): In aqueous environments, the aryl nitrene often rearranges into a dehydroazepine intermediate (a seven-membered ring ketenimine). This electrophile reacts rapidly with nucleophiles.[1] While this is a primary pathway for protein labeling (reacting with amines), in nucleic acid labeling, the nitrene's direct insertion and radical coupling mechanisms are dominant drivers for stable linkage.

-

Figure 1: The photochemical activation pathway of photobiotin. The aryl azide releases nitrogen to form a reactive nitrene, which inserts into the target molecule.[2]

Validated Experimental Protocol: Nucleic Acid Labeling

Scope: This protocol describes the labeling of 10–50 µg of plasmid DNA or RNA. Safety Note: Photobiotin is light-sensitive. Perform all preparatory steps in low light or amber tubes.

Reagents & Equipment[5][6][7][8][9]

-

This compound: 1 mg/mL in ddH₂O. Store at -20°C in the dark.

-

Target DNA/RNA: 0.5–1.0 mg/mL in water or TE buffer (1 mM EDTA).

-

Critical: The buffer must not contain primary amines (e.g., Tris, Glycine) or ammonium salts (e.g., Ammonium Acetate), as these will compete with the DNA for the reactive nitrene/dehydroazepine intermediates.

-

-

Light Source: 250–500 Watt sunlamp (e.g., GE reflector floodlight) or a dedicated UV crosslinker (365 nm).

-

Extraction Solvent: 2-Butanol (saturated with water).

-

Precipitation: 3M Sodium Acetate (pH 5.2) and 100% Ethanol.

Step-by-Step Workflow

-

Reaction Assembly: In a 1.5 mL microcentrifuge tube (on ice), combine:

-

20 µL DNA/RNA (1 mg/mL)

-

20 µL Photobiotin Acetate (1 mg/mL)

-

Note: A 1:1 mass ratio is standard. For higher density labeling, increase photobiotin to 2:1.

-

-

Irradiation:

-

Leave the tube cap open (to prevent heating/pressure) or use a glass capillary.

-

Place the tube in an ice-water bath 10 cm below the light source.

-

Irradiate for 10–15 minutes .

-

Observation: The solution creates a reddish-orange tint as the aryl azide converts to the nitro-substituted reaction products.

-

-

Purification (Removal of Unreacted Photobiotin):

-

Add 100 µL TE buffer (pH 8.0) to the reaction.

-

Add 100 µL 2-Butanol . Vortex vigorously and centrifuge briefly.

-

Phase Separation: The reddish unreacted photobiotin partitions into the upper (organic) phase. The biotinylated DNA remains in the lower (aqueous) phase.

-

Discard the upper phase. Repeat this extraction 2 times until the organic phase is colorless.

-

-

Precipitation:

-

Add 1/10th volume 3M Sodium Acetate and 2.5 volumes of cold 100% Ethanol to the aqueous phase.

-

Incubate at -20°C for 30 mins.

-

Centrifuge (12,000 x g, 15 mins), wash pellet with 70% Ethanol, and resuspend in TE buffer.

-

Figure 2: Operational workflow for photobiotin labeling. The critical extraction step ensures low background in hybridization assays.

Technical Comparison: Photochemical vs. Enzymatic

Photobiotin offers distinct advantages in throughput and cost, though it lacks the specific incorporation density of enzymatic methods.

| Feature | Photobiotin Labeling | Nick Translation / Random Priming |

| Mechanism | Chemical (Nitrene insertion) | Enzymatic (Polymerase incorporation) |

| Reagents | Photobiotin, Light | Polymerase, dNTPs, Biotin-dUTP |

| Sensitivity | ~0.5 pg DNA detection | ~0.1 pg DNA detection |

| Interference | Ammonium ions, Tris buffers, Primary amines | EDTA, Enzyme inhibitors |

| Stability | Extremely stable (Covalent linkage) | Stable |

| Cost/Time | Low / ~30 mins | High / ~2-4 hours |

| Bias | None (Sequence independent) | Bias toward specific sequences/motifs |

Troubleshooting & Optimization

Problem: Low Hybridization Signal

-

Cause: Buffer interference.

-

Solution: Ensure the DNA was dissolved in water or dilute TE. Even 10 mM Tris can reduce labeling efficiency by scavenging nitrenes.

-

Cause: Insufficient irradiation.

-

Solution: Check lamp intensity. If using a UV crosslinker, ensure the wavelength is appropriate (standard UV 254nm can damage DNA; 365nm or broad spectrum visible is preferred for photobiotin).

Problem: High Background

-

Cause: Unreacted photobiotin.

-

Solution: The butanol extraction is critical. If the organic phase is still pink/orange after extraction, perform an additional round.

-

Cause: Over-labeling.

-

Solution: Too much biotin can sterically hinder hybridization. Reduce the Photobiotin:DNA ratio to 0.5:1.

Problem: DNA Degradation

-

Cause: UV damage or heat.

-

Solution: Always keep samples on ice during irradiation. Use a glass filter (e.g., Petri dish lid) if using a broad-spectrum UV source to block damaging short-wave UV (<300 nm).

References

- Mechanism of Aryl Azide Photochemistry: Platz, M. S. (1990). Photochemistry of Phenyl Azide. In Azides and Nitrenes. Academic Press. Context: Defines the singlet/triplet nitrene pathways and ring expansion mechanisms relevant to non-specific labeling.

-

Photobiotin Labeling Protocol

-

Forster, A. C., McInnes, J. L., Skingle, D. C., & Symons, R. H. (1985). Non-radioactive hybridization probes prepared by the chemical labeling of DNA and RNA with a novel reagent, photobiotin.[3] Nucleic Acids Research, 13(3), 745–761.

-

-

Applications in Hybridization

- McInnes, J. L., et al. (1990). Preparation and uses of photobiotin. Methods in Enzymology, 184, 588-600.

-

Comparison to Enzymatic Methods

- Sigma-Aldrich Technical Bulletin.

Sources

Chemical structure and properties of photobiotin acetate salt

Structure, Mechanism, and Application in Nucleic Acid Labeling[1]

Executive Summary

Photobiotin acetate is a photo-activatable heterobifunctional reagent designed for the rapid, non-enzymatic biotinylation of nucleic acids (DNA/RNA) and proteins.[1] Unlike enzymatic methods (e.g., nick translation or random priming) that require expensive polymerases and specific template conditions, photobiotin relies on a "mix-and-irradiate" photochemical mechanism. Upon exposure to high-intensity visible or UV light, the aryl azide moiety converts into a highly reactive nitrene, which covalently inserts into organic C-H and N-H bonds.[2] The acetate salt form is specifically engineered to enhance aqueous solubility, making it compatible with biological buffers without the need for toxic organic co-solvents like DMSO or DMF.

Chemical Architecture and Physicochemical Properties[4][5]

The efficacy of photobiotin acetate stems from its tripartite structure: a biotin head for detection, a charged linker for solubility, and a photoreactive tail for conjugation.

2.1 Structural Breakdown

-

Biotin Moiety: The valeric acid side chain of biotin binds streptavidin/avidin with femtomolar affinity (

), enabling ultra-sensitive detection. -

Linker Arm: A hydrophilic polyamine linker (containing a tertiary amine) connects the biotin to the photoreactive group. In the acetate salt form, this amine is protonated, significantly increasing water solubility (up to 10 mg/mL).

-

Photoreactive Group: A nitrophenyl azide (specifically 4-azido-2-nitroanilino). The nitro group shifts the activation wavelength into the visible spectrum (~350–475 nm), allowing activation with standard sun lamps and reducing UV-induced damage to the nucleic acid sample.

Chemical Identity:

-

IUPAC/Chemical Name: Biotin-{3-[3-(4-azido-2-nitroanilino)-N-methylpropylamino]propylamide} acetate salt[3]

-

Molecular Formula:

[4][3]

2.2 Key Properties Table

| Property | Specification |

| Appearance | Orange to red amorphous powder (due to the nitro-aryl chromophore) |

| Solubility | Water: >10 mg/mL; Ethanol: Soluble |

| Excitation Max ( | Broad absorption 260–475 nm; Activation peak ~350–370 nm |

| Stability | Light sensitive.[4] Stable >1 year at -20°C if desiccated and dark. |

| Reactive Intermediate | Aryl Nitrene (Singlet/Triplet states) |

| Labeling Efficiency | Typically 1 biotin per 100–150 base pairs (nucleic acids) |

2.3 Structural Visualization

The following diagram illustrates the functional segmentation of the molecule.

Figure 1: Functional segmentation of Photobiotin Acetate. The central linker provides the necessary spacing to prevent steric hindrance during streptavidin binding.

Mechanism of Action: Photolysis and Insertion

The labeling process is driven by the photolysis of the aryl azide. This reaction is strictly light-dependent and stops immediately upon removal of the light source.

-

Activation: Absorption of photons (350–475 nm) causes the extrusion of molecular nitrogen (

) from the aryl azide. -

Nitrene Formation: This generates an aryl nitrene (

), an electron-deficient species with only six valence electrons. -

Insertion: The nitrene is highly electrophilic. It rapidly inserts into neighboring C-H or N-H bonds on the nucleic acid backbone or bases. This insertion forms a stable covalent linkage.[6]

-

Note: If no target is found, the nitrene may undergo ring expansion to a dehydroazepine, which reacts with nucleophiles (like water), effectively deactivating the reagent. This necessitates a high concentration of DNA/RNA relative to water to ensure efficient labeling.

-

Figure 2: Photochemical pathway. The nitrene intermediate is short-lived, requiring immediate proximity to the target molecule for successful conjugation.

Experimental Protocol: Nucleic Acid Labeling

This protocol describes the "batch" labeling of DNA or RNA. It is a self-validating system: the color change of the solution acts as a visual indicator of reaction progress.

Reagents Required:

-

Photobiotin Acetate (1 mg/mL in

). Store in dark. -

Nucleic Acid Sample (DNA/RNA) at 0.5–1.0 mg/mL in TE buffer or water.

-

Light Source: 250-500W mercury vapor lamp or a high-intensity halogen lamp.

-

Purification: 2-Butanol, 3M Sodium Acetate, Ethanol.

4.1 Step-by-Step Methodology

-

Preparation (Dark Room/Dim Light):

-

Mix the nucleic acid solution and Photobiotin Acetate solution in a 1:1 ratio (w/w).

-

Example: Mix 20

L DNA (1 mg/mL) with 20 -

Critical: Perform this in an amber tube or under low light to prevent premature activation.

-

-

Irradiation (The Reaction):

-

Place the open tube in an ice bath (to prevent heat degradation of the sample).

-

Position the light source 10 cm above the tube.

-

Irradiate for 15–20 minutes.

-

Visual Check: The solution should turn from orange to light brown/dark orange. If it turns colorless, the reagent may have degraded or photo-bleached excessively.

-

-

Purification (Removal of Free Biotin):

-

Add an equal volume of 0.1M Tris-HCl (pH 9.0) to stop the reaction.

-

Extraction: Add 1 volume of 2-Butanol. Vortex and centrifuge. The free photobiotin (unreacted) partitions into the upper organic (orange) phase. The biotinylated DNA remains in the lower aqueous (clear) phase.

-

Repeat butanol extraction until the organic phase is colorless (usually 2-3 times).

-

-

Precipitation:

-

Precipitate the DNA/RNA from the aqueous phase using standard ethanol precipitation (0.1 vol 3M Sodium Acetate + 2.5 vol cold Ethanol).

-

Resuspend in TE buffer.

-

4.2 Workflow Diagram

Figure 3: Operational workflow for photobiotin labeling. The butanol extraction step is critical for lowering background noise in downstream applications.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Light source too weak or too far. | Move lamp closer (10 cm). Ensure bulb is mercury vapor or halogen, not standard fluorescent. |

| Sample Degradation | Overheating during irradiation. | Ensure the sample is fully immersed in crushed ice. |

| High Background | Incomplete removal of free photobiotin. | Perform additional 2-butanol extractions. Ensure the organic phase is colorless before precipitation. |

| Precipitate in Reagent | Photobiotin not fully dissolved. | The acetate salt is soluble, but ensure the water is pH neutral. Do not use buffers with primary amines (e.g., Tris) during the labeling step, as they compete for nitrenes. |

References

-

Sigma-Aldrich. (n.d.). Photobiotin acetate salt Product Specification. Retrieved from

-

Forster, A. C., McInnes, J. L., Skingle, D. C., & Symons, R. H. (1985). Non-radioactive hybridization probes prepared by the chemical labelling of DNA and RNA with a novel reagent, photobiotin.[1][5] Nucleic Acids Research, 13(3), 745–761. Retrieved from

-

Vector Laboratories. (2022).[7] PHOTOPROBE® Nucleic Acid Labeling System.[7] Retrieved from

-

Thermo Fisher Scientific. (n.d.). Aryl Azide Crosslinking and Labeling Reagents. Retrieved from

-

MedChemExpress. (n.d.).[6] this compound Datasheet. Retrieved from

Sources

- 1. This compound [myskinrecipes.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound | CAS 96087-38-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Photobiotin [bionity.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. m.youtube.com [m.youtube.com]

Technical Deep Dive: The Structural Mechanics of Photobiotin Acetate

The following technical guide details the structural mechanics and application of Photobiotin Acetate Salt , with a specific focus on the critical role of its linker arm in nucleic acid labeling.

Topic: The Linker Arm in this compound Structure Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Biochemists, and Drug Development Professionals

Executive Summary

Photobiotin acetate is a photo-activatable biotinylation reagent utilized for the non-radioactive labeling of nucleic acids (DNA/RNA) and proteins.[1] Unlike enzymatic labeling methods (e.g., Nick Translation), which require specific motifs or polymerases, photobiotin relies on a chemical crosslinking mechanism triggered by light.

The efficacy of this reagent hinges on its linker arm . This structural component is not merely a passive spacer; it is a functional interface engineered to solve three critical challenges in bioconjugation: aqueous solubility , electrostatic targeting , and steric availability . This guide deconstructs these mechanics to provide a rationale for experimental protocols.

Molecular Anatomy of Photobiotin Acetate

To understand the linker's function, we must first dissect the molecule. The standard this compound (Formula:

Structural Domains

-

The Detection Head (Biotin): The valeric acid side chain of biotin is amide-linked to the spacer. This is the affinity handle for Avidin (

). -

The Photoreactive Core (Aryl Azide): A 4-azido-2-nitrophenyl group.[1] Upon UV irradiation, this group releases

to form a highly reactive aryl nitrene, which inserts into C-H or N-H bonds.[2] -

The Linker Arm (The Interface): A polyamine-derived bridge, specifically N-methyl-1,3-propanediamine .

The Linker Arm Specification

The linker connects the biotin moiety to the aryl azide.[2] In the acetate salt form, the specific chemical bridge is:

-NH-(CH2)3-N(CH3)-(CH2)3-NH-

Key Physicochemical Properties:

-

Length: Approximately 14–16 Å (Angstroms) in full extension.

-

Charge: The central tertiary amine (N-methyl) is protonated at neutral pH, conferring a positive charge.

-

Counterion: The acetate salt form stabilizes this cationic amine, rendering the highly hydrophobic aryl azide moiety soluble in aqueous buffers.

The Functional Mechanics of the Linker Arm

The linker arm dictates the success of the labeling reaction. A failure to understand its properties often leads to poor labeling efficiency or "blind" probes (labeled but undetectable).

Solubility and The "Acetate" Advantage

Native biotin and aryl azides are poorly soluble in water. Early photo-affinity probes required dissolution in DMSO or Ethanol, which can precipitate nucleic acids or denature proteins.

-

Mechanism: The acetate salt of the central tertiary amine in the linker creates a hydrophilic center.

-

Result: Photobiotin acetate can be dissolved directly in water up to 10 mg/mL, allowing labeling reactions to occur in physiological buffers without organic co-solvents.

Electrostatic Targeting (The "Magnet" Effect)

The labeling of DNA is a reaction between a small molecule and a polyanion.

-

The Problem: Without attraction, the reagent relies on diffusion-limited collision.

-

The Linker Solution: The protonated tertiary amine (

) in the linker acts as an electrostatic anchor. It is attracted to the negatively charged phosphate backbone of DNA/RNA. -

Impact: This increases the local concentration of the photoreactive group near the nucleic acid helix before photoactivation, significantly boosting labeling efficiency compared to uncharged linkers.

Overcoming Steric Hindrance

Once the nitrene inserts into the DNA helix, the biotin molecule is tethered to the backbone.

-

The Risk: If the linker is too short (< 8 Å), the biotin headgroup remains buried within the electrostatic field or major groove of the DNA helix. Avidin (a large 66 kDa tetramer) cannot access the biotin.

-

The Solution: The propyl-amine-propyl linker provides sufficient flexibility and distance to project the biotin moiety away from the DNA surface, ensuring it remains accessible for capture.

Visualization of Structural Logic

The following diagram illustrates the functional connectivity of the Photobiotin molecule and its interaction with the target.

Figure 1: Functional decomposition of Photobiotin Acetate, highlighting the linker's dual role in electrostatic targeting and steric projection.

Experimental Protocol: Nucleic Acid Labeling

Standard Operating Procedure derived from Forster et al. (1985) and optimized for acetate salt solubility.

Materials

-

Photobiotin Acetate: 1 mg/mL in

. (Protect from light).[1] -

DNA/RNA Target: Linearized or supercoiled, 0.5–1.0 µg/µL in

or dilute TE (avoid Tris > 10mM as amines scavenge nitrenes). -

Light Source: 275–300W sunlamp or UV transilluminator (350–370 nm).

-

Extraction Solvent: 2-Butanol (saturated with water).

Workflow

| Step | Action | Mechanistic Rationale |

| 1. Mix | Combine DNA and Photobiotin (1:1 mass ratio) in a microfuge tube. | The cationic linker associates with the DNA backbone via electrostatics. |

| 2. Irradiate | Place tube on crushed ice, open lid. Irradiate for 15–20 mins (distance ~10 cm). | UV light converts Azide ( |

| 3. Dilute | Add Tris-EDTA (TE) buffer (pH 8.0) to volume 100 µL. | Stops the reaction and prepares the solution for organic extraction. |

| 4. Extract | Add equal vol. 2-Butanol. Vortex, centrifuge, discard upper (organic) phase. Repeat x2. | Critical: Unreacted photobiotin partitions into the organic phase. Biotinylated DNA remains in the aqueous phase. |

| 5. Precipitate | Add 3M Sodium Acetate (pH 5.2) and Ethanol.[3] Precipitate at -20°C. | Removes trace solvents and concentrates the labeled probe. |

Diagram: Labeling Workflow

Figure 2: Step-by-step mechanism of the photobiotin labeling process.

Troubleshooting & Optimization

The linker arm properties directly influence common failure modes.

"Blind" Probes (Low Sensitivity)

-

Cause: Steric hindrance. If the labeling density is too high (too much photobiotin), the linkers may cross-link strands or crowd each other, preventing Avidin binding.

-

Solution: Reduce the Photobiotin:DNA ratio. One biotin per 100–400 residues is optimal.

Precipitation During Reaction

-

Cause: Charge neutralization. The cationic linker neutralizes the anionic DNA phosphate backbone. If too many linkers attach, the DNA becomes hydrophobic and precipitates.

-

Solution: Ensure the DNA concentration is high enough (>0.5 µg/µL) to maintain solubility, or reduce the reagent ratio.

Buffer Interference

-

Cause: Scavenging. Buffers containing primary amines (Tris, Glycine) or reducing agents (DTT) will react with the nitrene intermediate before it hits the DNA.

-

Solution: Label in

or very dilute (0.1 mM) EDTA.

References

-

Forster, A. C., McInnes, J. L., Skingle, D. C., & Symons, R. H. (1985). Non-radioactive hybridization probes prepared by the chemical labelling of DNA and RNA with a novel reagent, photobiotin.[3] Nucleic Acids Research, 13(3), 745–761.[3]

-

Sigma-Aldrich. this compound Product Information (A1935).[1]

-

Thermo Fisher Scientific. Methods for Labeling Nucleic Acids.

-

McInnes, J. L., & Symons, R. H. (1989). Preparation and uses of photobiotin. Nucleic Acid Probes, 33-80. CRC Press.

Sources

Methodological & Application

Protocol for labeling DNA probes with photobiotin acetate salt

Application Note: High-Efficiency Nucleic Acid Labeling via Photobiotin Acetate

Executive Summary

This technical guide outlines the protocol for the non-enzymatic labeling of DNA and RNA probes using Photobiotin Acetate . Unlike nick translation or random priming, which rely on enzymatic incorporation of modified nucleotides, photobiotin labeling utilizes a photo-activatable aryl azide linker. This method offers a "universal" labeling strategy that is independent of template length, sequence complexity, or secondary structure.

Key Application: Production of stable, non-radioactive hybridization probes for Southern/Northern blotting, in situ hybridization (ISH), and colony screening.

Scientific Foundation: The Aryl Azide Mechanism

The core of this protocol relies on the photochemistry of the aryl azide group attached to the biotin molecule.

-

The Reagent: Photobiotin acetate consists of a biotin head group linked to a photoreactive aryl azide moiety.

-

Photoactivation: Upon irradiation with high-intensity visible light (350–550 nm), the aryl azide loses molecular nitrogen (

) to generate a highly reactive aryl nitrene intermediate. -

Insertion: This short-lived nitrene is an electrophile that inserts non-specifically into carbon-hydrogen (C-H) bonds of the nucleic acid bases and backbone.

-

Result: A stable, covalent linkage is formed between the biotin and the DNA without degrading the probe length.

Critical Mechanistic Insight: Because the nitrene insertion is non-specific, it is imperative to remove small organic impurities (like ammonium salts or Tris) from the DNA sample prior to labeling, as these will compete with the DNA for nitrene insertion, drastically reducing labeling efficiency.

Reagent Architecture & Preparation

Required Materials

| Reagent | Specification | Storage |

| Photobiotin Acetate | Lyophilized powder | -20°C (Dark, Desiccated) |

| DNA Template | Linearized plasmid or PCR product (0.5–1.0 µg/µL) | -20°C |

| 2-Butanol | ACS Reagent Grade | Room Temp |

| TE Buffer | 10 mM Tris-HCl, 1 mM EDTA, pH 8.0 | Room Temp |

| Precipitation Mix | 3M Sodium Acetate (pH 5.2) & 100% Ethanol | -20°C |

Photobiotin Stock Preparation

Dissolve photobiotin acetate in sterile dH₂O to a concentration of 1.0 mg/mL .

-

Note: This solution is highly light-sensitive. Aliquot into light-proof (amber) tubes and store at -20°C. It is stable for 6–12 months.

Core Protocol: Step-by-Step Methodology

Phase 1: Sample Pre-Treatment (Crucial)

-

Objective: Remove scavengers that inhibit nitrene insertion.

-

Action: Ensure DNA is dissolved in water or dilute TE (1 mM Tris, 0.1 mM EDTA).

-

Prohibition: Avoid ammonium acetate, high concentrations of Tris, or reducing agents (DTT, mercaptoethanol). If necessary, ethanol precipitate the DNA and resuspend in pure water before starting.

Phase 2: The Labeling Reaction

Step 1: Reaction Assembly In a microcentrifuge tube (on ice, under subdued light), combine:

-

20 µL DNA solution (concentration 0.5 – 1.0 µg/µL)

-

20 µL Photobiotin Acetate stock (1.0 mg/mL)

-

Ratio: The target mass ratio is 1:1 to 2:1 (Photobiotin:DNA).

Step 2: Photoactivation

-

Leave the tube cap open to prevent heating/pressure buildup (or use clear caps).

-

Place the tube in a crushed ice bath. The ice bath is non-negotiable; it prevents heat denaturation of the DNA and thermal degradation of the biotin linker.

-

Position a 250-500W sunlamp (mercury vapor or halogen) 10 cm above the open tube.

-

Irradiate for 15–20 minutes .

Scientist's Note: If using a UV crosslinker (e.g., Stratalinker), use 360 nm bulbs. However, the high-intensity visible light (sunlamp) method historically yields higher specific activity for this specific chemistry [1].

Step 3: Quenching and Cleanup (The Butanol Extraction)

-

Why this works: Photobiotin is hydrophobic (organic soluble), while biotinylated DNA remains hydrophilic (water soluble). 2-Butanol creates a biphasic system to partition unreacted reagent away from the probe.

-

Add 60 µL of TE buffer (pH 8.0) to the reaction (Total Vol = 100 µL).

-

Add 100 µL of 2-Butanol . Vortex vigorously for 10 seconds.

-

Centrifuge at max speed for 1 minute to separate phases.

-

Action: The upper phase is pink/orange (excess photobiotin). Carefully remove and discard this upper phase.

-

Repeat: Add another 100 µL of 2-Butanol, vortex, spin, and discard upper phase. Repeat until the organic phase is colorless (usually 2 washes).

Step 4: Final Precipitation

-

To the remaining aqueous phase (~100 µL), add:

-

10 µL 3M Sodium Acetate (pH 5.2)

-

250 µL 100% Ethanol (ice cold)

-

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at max speed (4°C) for 15 minutes to pellet the probe.

-

Wash pellet with 70% ethanol, air dry, and resuspend in 20–50 µL TE buffer.

Workflow Visualization

Figure 1: Operational workflow for photobiotin labeling. Note the central role of the nitrene intermediate and the phase-separation cleanup.

Quality Control: The Dot Blot

Before committing valuable samples to a Southern blot, validate the probe sensitivity.

-

Spot serial dilutions of the labeled probe (1 ng, 100 pg, 10 pg, 1 pg) onto a nitrocellulose membrane.

-

UV crosslink.

-

Block and incubate with Streptavidin-Alkaline Phosphatase (SA-AP).

-

Add substrate (NBT/BCIP).

-

Pass Criteria: A visible signal at 1–10 pg indicates a successful labeling reaction suitable for single-copy gene detection.

Troubleshooting Guide

| Observation | Root Cause Analysis | Corrective Action |

| Low Sensitivity (No signal <100 pg) | Buffer Interference: Presence of Tris or Ammonium ions in starting DNA. | Reprecipitate DNA before labeling. Ensure DNA is in water or extremely dilute TE. |

| Probe Degradation (Smearing) | Heat Damage: Sample overheated during irradiation. | Ensure the reaction tube is submerged in crushed ice throughout the 15-minute light exposure. |

| High Background on Blot | Incomplete Cleanup: Free photobiotin remaining in the probe. | Perform an additional 2-butanol extraction step. Ensure the interphase is not disturbed. |

| Precipitate in Reaction | Solubility Limit: Photobiotin is hydrophobic. | Ensure the stock is fully dissolved. Do not exceed 1 mg/mL concentration. |

References

-

Forster, A. C., McInnes, J. L., Skingle, D. C., & Symons, R. H. (1985). Non-radioactive hybridization probes prepared by the chemical labelling of DNA and RNA with a novel photoactivatable biotin derivative. Nucleic Acids Research, 13(3), 745–761.[1]

-

Sigma-Aldrich. Photobiotin Acetate Salt Product Information & Protocols.

-

Thermo Fisher Scientific. Nucleic Acid Labeling Support & Troubleshooting.

Sources

Technical Guide: RNA Biotinylation via Photobiotin Labeling

Introduction: The Strategic Utility of Photobiotin

In the landscape of nucleic acid labeling, enzymatic methods (e.g., T4 RNA ligase, Nick Translation) often dominate due to their specificity. However, for applications requiring high-density labeling across the entire length of an RNA transcript—such as Northern blotting, subtractive hybridization, or S1 nuclease mapping—chemical labeling with Photobiotin remains a superior, cost-effective strategy.

Unlike enzymatic incorporation, which can be sensitive to template quality and enzyme kinetics, Photobiotin (N-(4-azido-2-nitrophenyl)-N'-(N-d-biotinyl-3-aminopropyl)-N'-methyl-1,3-propanediamine) utilizes a robust photo-activation mechanism. This method creates stable, non-radioactive probes without degrading the RNA template or requiring expensive nucleotide analogs.

Core Advantages

-

Stability: The covalent linkage formed is thermostable, surviving stringent hybridization washes.

-

Economy: Costs are approximately 1/10th of enzymatic labeling kits.

-

Uniformity: Labels are distributed randomly along the transcript, preventing the "end-bias" seen with kinase-based methods.

Mechanism of Action

The efficacy of Photobiotin relies on aryl azide photochemistry . The reagent consists of a biotin head group linked to a photoreactive aryl azide moiety.[1]

-

Resting State: The aryl azide group is chemically inert in the absence of light.

-

Activation: Upon exposure to strong visible/UV light, the aryl azide releases nitrogen (

) to form a short-lived, highly reactive nitrene intermediate. -

Insertion: This nitrene inserts non-specifically into C-H and N-H bonds of the RNA bases (guanine, adenine, cytosine, uracil), creating a covalent biotin-RNA complex.

Diagram: Photochemical Activation Pathway

Figure 1: The aryl azide moiety converts to a reactive nitrene upon irradiation, covalently attaching biotin to the RNA backbone.

Pre-Protocol Considerations

Critical Purity Standards

The nitrene intermediate is indiscriminate . It will label anything with a C-H or N-H bond.

-

Avoid: Proteins, Tris buffer (contains primary amines), EDTA, and residual ethanol.

-

Requirement: RNA must be dissolved in DEPC-treated water or extremely dilute buffer. If your RNA is in TE or ethanol, repurify it before starting.

Light Source Selection

-

Standard: Mercury vapor lamp (Sunlamp) 150–500W.

-

Distance: 10–20 cm from the sample.

-

Heat Management: The reaction generates significant heat. Samples MUST be kept on crushed ice to prevent RNA thermal degradation.

Step-by-Step Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

RNA Sample: 10–50 µg, concentration 0.5–1.0 µg/µL in water.

-

Photobiotin Acetate: 1.0 µg/µL solution (kept in dark).

-

2-Butanol (sec-butanol): For extraction of unreacted probe.

-

Precipitation Reagents: 3M Sodium Acetate (pH 5.2), Cold Ethanol (100% and 70%).

-

Equipment: Crushed ice bath, Mercury vapor lamp.

Workflow Diagram

Figure 2: Operational workflow for chemical biotinylation.

Detailed Procedure

Phase 1: The Labeling Reaction

-

Preparation: In a microcentrifuge tube, combine RNA and Photobiotin in a 1:1 or 1:2 weight ratio.

-

Example: Mix 20 µL RNA (1 µg/µL) with 20 µL Photobiotin (1 µg/µL).

-

-

Setup: Place the tube, cap open , into a crushed ice bath. The ice must surround the tube to dissipate heat.

-

Irradiation: Position the light source 10 cm above the open tube. Irradiate for 15–20 minutes .

-

Expert Insight: Do not over-irradiate. Crosslinking can occur, making the RNA insoluble. If the volume evaporates significantly, the lamp is too close or the ice is insufficient.

-

Phase 2: Purification (The Self-Validating Step)

This phase removes unreacted photobiotin, which interferes with hybridization background.

-

Buffer Adjustment: Add 50 µL of 0.1M Tris-HCl (pH 9.0) and water to bring volume to ~100 µL.

-

Why? High pH ensures photobiotin remains soluble in the organic phase during extraction.

-

-

Extraction: Add 100 µL of 2-butanol . Vortex vigorously. Centrifuge at 10,000 x g for 1 minute.

-

Phase Separation (Visual Check):

-

Repeat: Carefully discard the top orange phase. Repeat the extraction with fresh 2-butanol until the organic phase is colorless (usually 2 rounds).

-

Trustworthiness Check: If the organic phase remains orange after 3 washes, your pH may be too low, or the photobiotin has degraded.

-

Phase 3: Recovery

-

Precipitate: Add 1/10th volume 3M Sodium Acetate (pH 5.2) and 2.5 volumes of cold 100% Ethanol. Incubate at -20°C for 30 mins.

-

Pellet: Centrifuge at max speed for 15 mins. Wash pellet with 70% Ethanol.[4]

-

Resuspend: Air dry briefly and resuspend in TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).

Validation and Troubleshooting

Functional Validation: The Dot Blot

Before using the probe in a complex experiment, validate labeling efficiency.

-

Spot serial dilutions of biotinylated RNA (1 ng to 1 pg) onto a nylon membrane.

-

UV crosslink.

-

Incubate with Streptavidin-Alkaline Phosphatase (AP) or HRP.

-

Add substrate (NBT/BCIP or ECL).

-

Pass Criteria: Signal should be visible down to ~1–5 pg of RNA.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Interfering substances (Proteins/Tris) | Repurify RNA using phenol/chloroform or silica columns before labeling. |

| Light source too weak | Replace bulb or decrease distance (monitor heat carefully). | |

| RNA Degradation | Overheating during irradiation | Ensure tube is deeply embedded in crushed ice. Check temperature post-irradiation. |

| High Background | Unreacted photobiotin remaining | Perform an additional 2-butanol extraction. Ensure pH is >8.5 during extraction. |

| Probe Insoluble | Over-crosslinking | Reduce irradiation time (e.g., from 20 min to 10 min). |

Comparison: Photobiotin vs. Enzymatic

| Feature | Photobiotin (Chemical) | T4 Kinase / Ligase (Enzymatic) |

| Target Site | Random (bases) | Specific (5' or 3' end) |

| Cost | Low | High |

| Sensitivity | High (1 probe/100-400 bases) | Variable (1 probe/molecule) |

| Stability | Very High (Covalent) | High |

| Interference | Minimal (if purified correctly) | Enzyme inhibition common |

References

-

Forster, A. C., McInnes, J. L., Skingle, D. C., & Symons, R. H. (1985). Non-radioactive hybridization probes prepared by the chemical labelling of DNA and RNA with a novel reagent, photobiotin.[6][7] Nucleic Acids Research, 13(3), 745–761.[6][7]

-

Vector Laboratories. (n.d.).[8] PHOTOPROBE® (Long Arm) Biotin for Nucleic Acid Labeling (Protocol & Application Note).

-

McInnes, J. L., & Symons, R. H. (1990). Preparation and uses of photobiotin.[9] Methods in Enzymology, 184, 588–600.[9]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Photobiotin-Labeled DNA and RNA Hybridization Probes | Springer Nature Experiments [experiments.springernature.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Preparation and uses of photobiotin [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Non-Specific Protein Labeling with Photobiotin Acetate Salt

Introduction: The Power of Light-Directed Labeling

In the landscape of protein analysis, the ability to covalently attach a tag or probe is fundamental to elucidating function, interaction, and localization. While many methods target specific functional groups like primary amines or sulfhydryls, these are not always available or may reside in functionally critical domains of a protein. Photoaffinity labeling emerges as a powerful alternative, offering the ability to tag biomolecules with spatiotemporal control and without reliance on specific amino acid side chains.

Photobiotin acetate salt is a premier reagent for this purpose. It is composed of three key moieties: a biotin group for high-affinity detection and purification, a linker arm, and a photoactivatable aryl azide group.[1][2] The core principle of this technology rests on the chemical behavior of the aryl azide. In its ground state, it is relatively inert. However, upon irradiation with ultraviolet (UV) light, it transforms into a highly reactive nitrene intermediate.[1][3] This transient species can then covalently bind to adjacent molecules by inserting into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds, effectively "labeling" proteins in its immediate vicinity in a non-specific manner.[4] This method is particularly advantageous when the timing of the labeling event needs to be precisely controlled or when labeling a diverse and unpredictable protein environment.[4]

This guide provides a comprehensive framework for the non-specific labeling of proteins using this compound, detailing the underlying mechanism, a robust experimental protocol, and methods for validating the success of the labeling reaction.

Mechanism of Action: A Light-Induced Covalent Bond

The efficacy of this compound lies in the light-induced conversion of a stable aryl azide into a reactive nitrene. This process provides a powerful switch to initiate the labeling reaction at a desired moment.

-

Photoactivation : The process begins with the absorption of UV light, typically in the range of 260-475 nm, by the aryl azide group.[5] Long-wavelength UV light (~365 nm) is often effective and can be less damaging to protein structure compared to shorter wavelengths.[6]

-

Nitrene Formation : Upon absorbing a photon, the aryl azide releases nitrogen gas (N₂) and forms a highly unstable and reactive singlet nitrene intermediate.

-

Covalent Insertion : This nitrene intermediate can undergo several reactions to form a stable covalent bond with a protein:

-

C-H/N-H Insertion : The primary pathway for non-specific labeling, where the nitrene directly inserts into C-H or N-H bonds of nearby amino acid residues.

-

Ring Expansion : The nitrene can also rearrange through ring expansion to form a dehydroazepine. This intermediate is susceptible to nucleophilic attack by residues such as lysine or cysteine, providing another route for covalent attachment.[1]

-

The short half-life of the nitrene intermediate ensures that labeling is largely restricted to molecules in close proximity at the moment of photoactivation.

Caption: Photoactivation of aryl azide to form a reactive nitrene for covalent protein labeling.

Experimental Design and Optimization

A successful labeling experiment requires careful consideration of several parameters. The goal is to achieve sufficient biotin incorporation for downstream applications without causing protein denaturation or aggregation.

Key Parameters for Optimization:

| Parameter | Recommended Range | Rationale & Causality |

| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations increase the probability of a productive collision between the activated nitrene and the target protein, improving labeling efficiency. Dilute protein solutions often require a higher molar excess of the labeling reagent.[7][8] |

| Molar Coupling Ratio (MCR) | 10:1 to 40:1 (Photobiotin:Protein) | This ratio dictates the theoretical number of biotin molecules available per protein molecule. Starting with a range of ratios is crucial for optimization. A low ratio may result in insufficient labeling, while an excessively high ratio can lead to protein precipitation and loss of function.[9] |

| Reaction Buffer | PBS, HEPES, or Borate Buffer (pH 7.2 - 8.5) | The buffer must be free of primary amines (e.g., Tris, glycine) as these will compete with the target protein for reaction with the activated photobiotin. A slightly alkaline pH can be beneficial, but protein stability at that pH is paramount.[7] |

| UV Irradiation Time | 5 - 30 minutes | The duration of UV exposure directly impacts the extent of activation. It should be optimized to maximize labeling while minimizing potential UV-induced damage to the protein. A time course experiment is recommended.[6] |

| Temperature | On ice or at 4°C | UV lamps generate significant heat. Keeping the reaction cool is critical to prevent thermal denaturation of the target protein during the irradiation step.[6] |

Detailed Protocol: Non-Specific Protein Biotinylation

This protocol provides a robust starting point for labeling a generic protein like Bovine Serum Albumin (BSA). It should be optimized for each specific protein of interest.

Materials and Reagents

-

This compound (e.g., Sigma-Aldrich)

-

Target Protein (e.g., BSA)

-

Amine-free Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

Solvent: Anhydrous Dimethylsulfoxide (DMSO) or water

-

UV Lamp: A long-wave UV lamp (365 nm) is recommended.

-

Reaction Vessel: Quartz cuvette or UV-transparent microcentrifuge tubes. Polypropylene tubes can block a significant amount of UV light.[6]

-

Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).[10]

-

Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0

Experimental Workflow

Caption: Step-by-step workflow for non-specific protein labeling with photobiotin.

Step-by-Step Procedure

-

Protein Preparation :

-

Prepare your target protein at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 1X PBS, pH 7.4). If your protein is in a buffer containing Tris or glycine, it must be exchanged into the appropriate buffer via dialysis or a desalting column.[7]

-

-

Photobiotin Stock Solution Preparation :

-

Note: this compound is light-sensitive. Perform this step in low-light conditions (e.g., in a drawer or foil-wrapped tube).

-

Dissolve this compound in water or DMSO to a final concentration of 1 mg/mL. Vortex until fully dissolved. Prepare this solution fresh before each use.

-

-

Labeling Reaction Setup :

-

In a UV-transparent reaction vessel, combine the protein solution and the photobiotin stock solution to achieve the desired molar coupling ratio (e.g., 20:1).

-

Causality Check: The volume of photobiotin solution added should be minimal (ideally <10% of the total reaction volume) to avoid affecting the final buffer concentration.

-

Prepare a negative control reaction tube containing the same components but which will not be exposed to UV light. This is critical to assess any UV-independent, non-specific binding.[11]

-

-

Photo-Crosslinking :

-

Place the reaction vessel on ice, approximately 5-10 cm from the UV lamp.

-

Remove the cap if using a microfuge tube to prevent the plastic from blocking UV light.[6]

-

Irradiate the sample with a 365 nm UV lamp for 5-30 minutes. The optimal time should be determined empirically. Keep the negative control tube on ice, wrapped in foil, next to the reaction tube.

-

-

Quenching the Reaction (Optional but Recommended) :

-

To quench any remaining reactive nitrene species, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes on ice.[4]

-

-

Purification of Biotinylated Protein :

Self-Validating System: Confirming Your Labeling Success

A protocol is only trustworthy if its outcome can be verified. The following methods provide a two-tiered approach to confirm successful biotinylation.

Quantitative Analysis: HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the molar substitution ratio (MSR), or the average number of biotin molecules per protein molecule.

-

Principle : HABA dye binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye. This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.[13][14]

Abbreviated HABA Protocol (Microplate Format):

-

Add 180 µL of a pre-mixed HABA/Avidin solution to the wells of a 96-well plate.

-

Measure the absorbance at 500 nm (this is your initial reading).

-

Add 20 µL of your purified biotinylated protein sample to the wells.

-

Incubate for 5 minutes with gentle shaking.

-

Measure the absorbance at 500 nm again (this is your final reading).

-

The change in absorbance is used to calculate the biotin concentration, from which the MSR can be determined using the known protein concentration.[14]

Self-Validation Insight: The HABA assay provides a quantitative measure of success. An MSR between 2-6 is often desirable for detection applications, but the optimal ratio is application-dependent. Note that this assay measures accessible biotin, so steric hindrance can sometimes lead to an underestimation of the true MSR.[15]

Qualitative Analysis: Western Blot

A simple and effective way to visually confirm biotinylation is via Western blot.

-

Run both the UV-exposed sample and the no-UV control sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific binding.

-

Probe the membrane with a streptavidin-horseradish peroxidase (Streptavidin-HRP) conjugate.

-

Add a chemiluminescent HRP substrate and image the blot.

Self-Validation Insight: A band should appear for your protein of interest only in the lane corresponding to the UV-irradiated sample. The absence of a band in the no-UV control lane confirms that the labeling was light-dependent and not due to other non-specific interactions.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Labeling | - Buffer contains primary amines (Tris, glycine).- Protein concentration is too low.- Insufficient UV exposure (time or intensity).- Photobiotin reagent is degraded. | - Exchange protein into an amine-free buffer like PBS or HEPES.[7]- Concentrate the protein to >2 mg/mL.- Increase UV irradiation time or decrease the distance to the lamp.- Use a fresh stock of this compound. |

| Protein Precipitation | - Molar coupling ratio is too high (over-labeling).- Protein is sensitive to UV exposure or buffer conditions. | - Reduce the molar coupling ratio of photobiotin:protein.[4]- Decrease UV exposure time.- Ensure the reaction is kept cold on ice during irradiation.[6] |

| High Background in Western Blot | - Insufficient blocking.- Incomplete removal of free biotin after labeling. | - Increase blocking time or change blocking agent.- Ensure the purification step (desalting or dialysis) was performed correctly to remove all unbound biotin.[13] |

| Band in No-UV Control Lane | - Non-light-dependent interaction between photobiotin and protein. | - This indicates a potential issue with the reagent or a specific high-affinity non-covalent interaction. While rare for photobiotin, ensure all steps are performed on ice and in the dark before the irradiation step. |

References

-

MySkinRecipes . This compound. [Link]

-

Lacey, E., & Grant, W. N. (1987) . Photobiotin as a sensitive probe for protein labeling. Analytical Biochemistry, 163(1), 151–158. [Link]

-

bionity.com . Photobiotin. [Link]

-

Wikipedia . Photobiotin. [Link]

-

Wang, L., et al. (2023) . Visible-light-induced protein labeling in live cells with aryl azides. RSC Chemical Biology. [Link]

-

Smith, E., & Collins, I. (2015) . Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. [Link]

-

bionity.com . Photobiotin. [Link]

-

Creative Biolabs . Biotin based Conjugation Protocol. [Link]

-

Anaspec . HABA Biotin Quantification Kit. [Link]

-

Anaspec . HABA Biotin Quantitation Kit Colorimetric. [Link]

-

Jena Bioscience . Biotin Protein Labeling Kit. [Link]

-

Molecular Devices . Optimizing the labeling of proteins. [Link]

Sources

- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photobiotin as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Photobiotin [bionity.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. anaspec.com [anaspec.com]

- 15. vectorlabs.com [vectorlabs.com]

Application Notes & Protocols: Leveraging Photobiotin Acetate Salt for High-Sensitivity In Situ Hybridization

Introduction: The Shift to Non-Radioactive Probes in Molecular Pathology

In the landscape of molecular and cellular biology, in situ hybridization (ISH) stands as a cornerstone technique, enabling the precise localization of specific DNA or RNA sequences within the morphological context of cells and tissues.[1] Historically, this was the domain of radioactive probes, which, despite their high sensitivity, pose significant safety risks and require specialized handling and disposal.[1] The development of non-radioactive labeling methods has revolutionized ISH, offering safer, more stable, and often equally sensitive alternatives.[2][3]

Among these, the biotin-based systems have become exceptionally popular.[4] This guide focuses on a particularly elegant and efficient method of biotinylation: the use of Photobiotin Acetate Salt . This photo-activatable analog of biotin provides a straightforward and reliable means of generating high-quality, non-radioactive nucleic acid probes for a range of applications, including Southern blotting, Northern blotting, and most notably, in situ hybridization.[5]

Key Advantages of Photobiotin-Based ISH:

-

Enhanced Safety: Completely eliminates the hazards associated with radioisotopes.[2]

-

Probe Stability: Biotin-labeled probes are significantly more stable than their radioactive counterparts, allowing for long-term storage and consistent performance.[2]

-

Simplified Protocol: The light-activated labeling process is direct and efficient, making it accessible for routine laboratory use.[5]

-

High Sensitivity: When coupled with modern amplification and detection systems, photobiotin-labeled probes can detect target sequences at the picogram level.[6]

-

Versatility: The methodology is applicable to both DNA and RNA probes and can be integrated into chromogenic (CISH) and fluorescent (FISH) detection workflows.[5][7]

The Principle: Photo-Activated Covalent Labeling

The efficacy of this compound lies in its unique chemical structure. The molecule is composed of a biotin moiety connected via a charged linker arm to a photoreactive aryl azide group. In its inactive state, the compound is inert. However, upon exposure to a strong light source (typically in the 260-475 nm range), the aryl azide group is converted into an extremely reactive intermediate known as an aryl nitrene.[8]

This highly unstable nitrene rapidly and non-selectively inserts into C-H and N-H bonds in its immediate vicinity, forming a stable, covalent linkage.[8] When this photo-activation is performed in a solution containing a nucleic acid probe (DNA or RNA), the photobiotin covalently attaches to the bases of the probe. This process is robust and can effectively label single-stranded, double-stranded, and supercoiled nucleic acids.

Caption: Photo-activation of this compound to form a reactive nitrene for covalent probe labeling.

Experimental Protocols: From Probe Labeling to Signal Visualization

This section provides a comprehensive, self-validating workflow for using this compound in ISH experiments. Success hinges on careful execution of each stage, from probe preparation to the final wash steps.

Part 3.1: Protocol for Photobiotin Labeling of Nucleic Acid Probes

This protocol outlines the covalent attachment of photobiotin to a DNA or RNA probe. The key is to ensure an appropriate concentration of both the probe and the labeling reagent and to deliver a sufficient dose of light energy for activation.

Materials & Reagents:

-

This compound (Store protected from light at -20°C)

-

Nucleic Acid Probe (DNA or RNA, 0.5-1.0 mg/mL in sterile, nuclease-free water or TE buffer)

-

Nuclease-free microcentrifuge tubes

-

Light source (e.g., sunlamp, UV transilluminator, or a high-wattage incandescent bulb)

-

Ice bucket

-

Reagents for probe purification (e.g., 3M Sodium Acetate, 100% Ethanol, 70% Ethanol)

Step-by-Step Procedure:

-

Reagent Preparation:

-

Dissolve this compound in sterile, nuclease-free water to a final concentration of 1 mg/mL. Causality: This stock solution must be freshly prepared as the photoreactive group can degrade over time.

-

-

Reaction Setup:

-

In a 1.5 mL nuclease-free microcentrifuge tube, combine the nucleic acid probe and the photobiotin solution. A typical starting ratio is 1:1 (e.g., 25 µg of probe and 25 µg of photobiotin).

-

Adjust the final volume to 50-100 µL with sterile water. The final probe concentration should be optimized, but a range of 0.25-0.5 mg/mL is a good starting point.

-

-

Photo-Activation:

-

Place the open tube on ice to prevent heat-induced damage to the nucleic acid.

-

Position the light source approximately 10-15 cm from the tube. Causality: The ice bath dissipates heat from the lamp, preserving the integrity of the probe, while the close proximity ensures efficient activation of the aryl azide.

-

Irradiate the sample for 15-20 minutes.

-

-

Probe Purification (Ethanol Precipitation):

-

To remove unincorporated photobiotin, add 0.1 volumes of 3M Sodium Acetate (pH 5.2) to the reaction tube.[9]

-

Add 2.5 volumes of ice-cold 100% ethanol. Mix thoroughly by inversion.[9]

-

Incubate at -20°C for at least 30 minutes to precipitate the labeled probe.

-

Centrifuge at >14,000 x g for 20-30 minutes at 4°C.[9]

-

Carefully aspirate and discard the supernatant, which contains the unbound photobiotin.

-

Gently wash the pellet with 500 µL of 70% ethanol to remove residual salts.

-

Centrifuge for 5 minutes at 4°C, and again carefully remove the supernatant.

-

Air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the biotinylated probe in a suitable volume of nuclease-free water or hybridization buffer.

-

-

Quantification and Storage:

-

Determine the concentration of the labeled probe using a spectrophotometer.

-

The labeled probe can be used immediately or stored at -20°C for long-term use.[10]

-

| Parameter | Recommended Range | Rationale & Notes |

| Probe Concentration | 0.25 - 1.0 mg/mL | Higher concentrations ensure efficient labeling kinetics. |

| Photobiotin:Probe Ratio | 1:1 to 2:1 by mass | Excess photobiotin can be used but requires thorough purification. |

| Irradiation Time | 15 - 20 minutes | Over-exposure can potentially damage the nucleic acid. Under-exposure leads to inefficient labeling. |

| Irradiation Distance | 10 - 15 cm | Balances light intensity with heat generation. Must be kept consistent. |

Part 3.2: General Protocol for In Situ Hybridization with Biotinylated Probes

This protocol is a general guideline for detecting mRNA or DNA targets in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of probe concentration, hybridization temperatures, and wash stringency is crucial for achieving specific signals with low background.[11]

Step-by-Step Procedure:

-

Sample Preparation & Pretreatment:

-

Cut FFPE tissue sections at 4-5 µm and mount on charged slides.

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Permeabilization: Treat slides with Proteinase K (concentration and time must be optimized for the tissue type) to unmask the target nucleic acid sequences.[7] Causality: This enzymatic digestion removes proteins cross-linked during fixation, allowing the probe to access its target.

-

Wash slides in PBS or a similar buffer.

-

-

Hybridization:

-

Prepare a hybridization solution containing the biotinylated probe. A typical probe concentration is 20-100 ng per 100 µL of hybridization buffer.[10]

-

Denaturation: Apply the probe solution to the tissue section, cover with a coverslip, and denature the probe and target DNA/RNA by heating the slide on a hot plate or in a thermal cycler (e.g., 5 minutes at 85-95°C).[12] Causality: This step separates the double-stranded nucleic acids, making them available for probe binding.

-

Transfer the slides to a humidified chamber and incubate overnight at a hybridization temperature (e.g., 37-42°C) to allow the probe to anneal to its complementary target sequence.[7]

-

-

Post-Hybridization Washes (Stringency Washes):

-

Carefully remove the coverslips.

-

Wash the slides in a low-stringency buffer (e.g., 2x SSC) at room temperature to remove excess probe.

-

Perform high-stringency washes in a pre-warmed buffer (e.g., 0.5x to 1x SSC) at an elevated temperature (e.g., 75-80°C) for a defined period.[12] Causality: Stringency washes are critical for removing non-specifically bound or mismatched probes. The combination of low salt concentration and high temperature ensures that only highly complementary probe-target hybrids remain.

-

-

Detection of Biotinylated Probe:

-

Wash slides in a buffer (e.g., TBST).

-

Blocking: Incubate sections with a blocking solution (e.g., 3% BSA or a commercial blocking reagent) to prevent non-specific binding of the detection reagents.

-

Detection Reagent: Apply a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP or Streptavidin-AP) and incubate.[13] Causality: The extremely high affinity of streptavidin for biotin ensures specific binding to the hybridized probe.[8]

-

Wash thoroughly in buffer.

-

-

Visualization:

-

Chromogenic Detection: Incubate with a suitable chromogenic substrate (e.g., DAB for HRP or NBT/BCIP for AP) until the desired color intensity is reached.[14]

-

Stop the reaction by rinsing with water.

-

Counterstain with a nuclear stain like Hematoxylin, dehydrate, and mount with a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a bright-field microscope to visualize the localization of the target nucleic acid, indicated by the colored precipitate.

-

Caption: Overview of the in situ hybridization workflow using a photobiotin-labeled probe.

Troubleshooting Common ISH Issues

Even with a robust protocol, challenges can arise. This section addresses common problems and provides a logical framework for troubleshooting.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Signal | 1. Inefficient probe labeling. 2. Degraded target RNA/DNA in tissue. 3. Insufficient tissue permeabilization. 4. Hybridization conditions are too stringent. 5. Insufficient probe concentration. | 1. Verify labeling efficiency; re-label probe if necessary. 2. Use properly and freshly fixed tissues. Check RNA integrity with control probes (e.g., for housekeeping genes). 3. Optimize Proteinase K concentration and incubation time.[11] 4. Lower the hybridization/wash temperature or increase the salt concentration (lower stringency).[12] 5. Increase the concentration of the probe in the hybridization buffer.[11] |

| High Background Staining | 1. Probe concentration is too high. 2. Insufficient stringency in post-hybridization washes. 3. Non-specific binding of detection reagents. 4. Endogenous biotin in the tissue (e.g., liver, kidney).[15] | 1. Titrate the probe to find the optimal concentration. 2. Increase the temperature or duration of the stringent wash, or decrease the salt concentration (higher stringency).[12] 3. Increase the duration or concentration of the blocking step. Ensure detection reagents are high quality. 4. Use an avidin-biotin blocking kit before applying the streptavidin conjugate. Alternatively, consider using a different label like Digoxigenin (DIG) for these tissues.[15][16] |

| Uneven Staining | 1. Poor tissue adhesion to the slide. 2. Uneven reagent application or drying out of the section. 3. Inconsistent tissue fixation. | 1. Use high-quality, charged slides and ensure sections are properly dried.[17] Avoid protein-based adhesives.[17] 2. Ensure the entire tissue section is covered with reagent at each step. Use a humidified chamber during incubations.[18] 3. Standardize fixation protocols (time, fixative type) for all samples. |

References

-

MySkinRecipes. This compound. [Link]

-

Creative Biolabs. In Situ Hybridization Protocol & Troubleshooting. [Link]

-

Mirus Bio LLC. Label IT® Nucleic Acid Labeling Kits. [Link]

-

JoVE. Video: In-situ Hybridization. (2021-04-07). [Link]

-

MDPI. Review of In Situ Hybridization (ISH) Stain Images Using Computational Techniques. [Link]

-

Henderson, B. S., & Allen, B. L. (2000). Use of biotin-labeled nucleic acids for protein purification and agarose-based chemiluminescent electromobility shift assays. Analytical Biochemistry, 277(2), 259–263. [Link]

-

Bloch, B. (1993). Biotinylated probes for in situ hybridization histochemistry: use for mRNA detection. Journal of Histochemistry & Cytochemistry, 41(12), 1751–1754. [Link]

-

Niedobitek, G., Finn, T., Herbst, H., Gerdes, J., Grillner, L., & Stein, H. (1988). In situ hybridization using biotinylated probes. An evaluation of different detection systems. Pathology, Research and Practice, 183(6), 683–687. [Link]

-

McInnes, J. L., & Symons, R. H. (1989). Photobiotin-labeled DNA and RNA hybridization probes. Critical Reviews in Analytical Chemistry, 21(2), 107–134. [Link]

-

Lacey, E., & Grant, W. N. (1987). Photobiotin as a sensitive probe for protein labeling. Analytical Biochemistry, 163(1), 151–158. [Link]

-

Asp, J., Abramsson, A., & Betsholtz, C. (2006). Nonradioactive in Situ Hybridization on Frozen Sections and Whole Mounts. Methods in Molecular Biology, 326, 89–102. [Link]

-

PMC. Review of In Situ Hybridization (ISH) Stain Images Using Computational Techniques. [Link]

-

Bains, J. S., & Jialal, I. (2023). An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies. Diagnostics, 13(21), 3355. [Link]

-

bionity.com. Photobiotin. [Link]

-

ResearchGate. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. [Link]

-

SeraCare. Technical Guide for Non-Radioactive Nucleic Acid Labeling and Detection. [Link]

-

Tsuji, Y. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International Journal of Molecular Sciences, 24(4), 3604. [Link]

-

ResearchGate. A review of radioactive and non-radioactive-based techniques used in life science applications— Part I: Blotting techniques. [Link]

-

Bitesize Bio. Vitamin H and Egg White: Streptavidin-Biotin for Immunohistochemistry. [Link]

-

LubioScience GmbH. In situ hybridization - Advancements and more - Blog. [Link]

-

ACD Bio-Techne. Troubleshooting | In Situ Hybridization, RNA-ISH. [Link]

-

Fisher Biotec. Safety Data Sheet - Biotin. [Link]

-

Creative Bioarray. ISH probe labeling method. [Link]

-

MDPI. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. [Link]

-

Komminoth, P. (1992). Nonradioactive In Situ Hybridization: Recent Techniques and Applications. Diagnostic Molecular Pathology, 1(3), 142–150. [Link]

-

ACS Publications. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays | ACS Omega. [Link]

-

Leica Biosystems. Steps to Better ISH Staining: Protocol, Troubleshooting & More. [Link]

-

Sten Shi, T. J., et al. (2001). Advantages of in situ hybridisation over direct or indirect in situ reverse transcriptase-polymerase chain reaction for localisation of galanin mRNA expression in rat small intestine and pituitary. Histochemical Journal, 33(4), 201–211. [Link]

-

Creative Bioarray. FISH Tips and Troubleshooting. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photobiotin-labeled DNA and RNA hybridization probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonradioactive In Situ Hybridization: Recent Techniques and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotinylated probes for in situ hybridization histochemistry: use for mRNA detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. Photobiotin as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: In-situ Hybridization [jove.com]

- 8. Photobiotin [bionity.com]

- 9. bioscience.co.uk [bioscience.co.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - CN [thermofisher.cn]

- 13. Use of biotin-labeled nucleic acids for protein purification and agarose-based chemiluminescent electromobility shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In situ hybridization using biotinylated probes. An evaluation of different detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In situ hybridization - Advancements and more - Blog [lubio.ch]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Steps to Better ISH Staining: Protocol, Troubleshooting & More [leicabiosystems.com]

- 18. creative-bioarray.com [creative-bioarray.com]

Application Note: Spatiotemporal Control of Biomolecule Labeling Using Light-Activated Biotinylation

Introduction: Beyond Conventional Biotinylation

The covalent attachment of biotin to biomolecules is a cornerstone technique in life sciences, enabling powerful applications in detection, purification, and immobilization.[1][2] The remarkable affinity between biotin and avidin (or its derivatives like streptavidin) provides a highly specific and robust molecular handle.[2] Traditional biotinylation methods, however, often rely on reactive groups that target common functionalities like primary amines or sulfhydryls, offering limited control over the timing and location of the labeling event. This can lead to non-specific labeling and difficulty in studying dynamic molecular processes.

Photoactivatable biotinylation reagents overcome these limitations by incorporating a chemically inert group that becomes highly reactive only upon exposure to a specific wavelength of light.[3] This affords researchers unparalleled spatiotemporal control, allowing them to initiate biotinylation at a precise moment and within a defined location, from a specific organelle within a live cell to a targeted protein in a complex mixture.[4] This guide provides a comprehensive overview of the chemistry, reagents, and protocols for light-activated biotinylation, empowering researchers to capture transient molecular interactions and map cellular microenvironments with high precision.

The Chemistry of Light Activation: Harnessing Photoreactive Groups

The power of this technique lies in the photoreactive moieties that are chemically inert until irradiated with UV or visible light.[3] Two classes of photoreactive groups dominate this field: Aryl Azides and Diazirines . Understanding their mechanisms is crucial for experimental design and troubleshooting.

Aryl Azides: The Workhorse of Photolabeling

Aryl azides are the most established class of photoactivatable groups.[3][5] Upon exposure to UV light (typically 250-365 nm), the aryl azide group expels a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[3][6][7] This nitrene can then undergo several reactions to form a stable covalent bond with a nearby molecule:

-

C-H/N-H Insertion: The nitrene can directly insert into carbon-hydrogen or nitrogen-hydrogen bonds, which are abundant in proteins and other biomolecules.[3]

-

Nucleophilic Addition: The nitrene can also undergo ring expansion to form a dehydroazepine, which then readily reacts with nucleophiles such as primary amines.[3][7] This is the dominant pathway when primary amines are available.[3][8]

It is critical to note that thiol-containing reducing agents, such as DTT or β-mercaptoethanol, must be avoided in buffers prior to and during photo-activation, as they will reduce the azide group, rendering it inactive.[3]

Diazirines: Higher Efficiency and Longer Wavelength Activation

Diazirines represent a newer generation of photo-crosslinkers with several advantages over aryl azides.[3] They are typically more stable and can be activated with less energetic, long-wave UV light (330-370 nm), which is less damaging to cells and biomolecules.[3][9]

Upon photolysis, the diazirine ring releases N₂ to generate an even more reactive intermediate: a carbene .[3][9][10] Carbenes are highly efficient at inserting into C-H and N-H bonds and can also react with other functional groups.[3][9] This high reactivity and activation by gentler wavelengths make diazirine-based reagents particularly suitable for in vivo and live-cell labeling experiments.[10][11]

Caption: General mechanisms of Aryl Azide and Diazirine photo-activation.

Choosing the Right Photo-Biotin Reagent

Selecting the appropriate reagent is critical for success. Most photoactivatable biotin reagents are heterobifunctional, containing the photoreactive group, the biotin moiety, and a third functional group (e.g., an NHS ester) for initial conjugation to a specific "bait" molecule.[12]

| Reagent Type | Photoreactive Group | Activation λ | Primary Target (Initial Conjugation) | Key Features & Applications |

| Photobiotin Acetate | Aryl Azide | 260-460 nm | None (non-specific) | General, non-targeted labeling of proteins and nucleic acids in close proximity.[13] |

| Sulfo-SBED | Aryl Azide | ~365 nm | Primary Amines (-NH₂) via Sulfo-NHS ester | Trifunctional reagent with a cleavable disulfide bond, enabling "label transfer" to interacting partners.[6][14][15][16] |

| NHS-Diazirine-Biotin | Diazirine | 330-370 nm | Primary Amines (-NH₂) via NHS ester | More efficient and less damaging activation than aryl azides.[3] Ideal for live-cell proximity labeling.[10] |

| Light-Activated BioID (LAB) | Split-TurboID | Blue Light (~470 nm) | Genetically encoded | Optogenetic control over enzymatic proximity labeling; light induces dimerization and activation of the biotin ligase.[17][18] |

Experimental Protocols

The following protocols provide a framework for common applications. Always optimize reagent concentrations and irradiation times for your specific system.

Protocol 1: General Photo-Biotinylation of Proteins In Vitro

This protocol is for non-specifically labeling a protein solution to identify components of a complex.

Materials:

-

Photobiotin Acetate

-

Protein solution (e.g., purified complex, cell lysate) in a non-amine, non-thiol buffer (e.g., PBS, HEPES)

-

UV Lamp (e.g., 365 nm)[14]

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blot reagents

Procedure:

-